3-(3-Fluoro-6-methoxyphenyl)benzaldehyde
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Overview
Description
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro group at the 3-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroanisole and benzaldehyde.
Formylation Reaction: The key step involves the formylation of 3-fluoroanisole to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where 3-fluoroanisole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3-Fluoro-6-methoxyphenyl)benzoic acid.
Reduction: 3-(3-Fluoro-6-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique structural features.
Material Science:
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzaldehyde: Similar structure but with the methoxy group at the 4-position.
3-Fluoro-5-methoxybenzaldehyde: Similar structure but with the methoxy group at the 5-position.
3-Fluoro-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14-6-5-12(15)8-13(14)11-4-2-3-10(7-11)9-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMODJVXDXGVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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